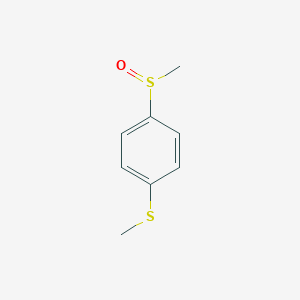
1-(Methanesulfinyl)-4-(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfinyl)-4-(methylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a methanesulfinyl group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-4-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the sulfoxidation of 4-(methylsulfanyl)benzene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-(methylsulfanyl)benzene in an appropriate solvent, such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methanesulfinyl)-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, alkyl halides
Major Products:
Oxidation: 1-(Methanesulfonyl)-4-(methylsulfanyl)benzene.
Reduction: 4-(Methylsulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
1-(Methanesulfinyl)-4-(methylsulfanyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfinyl)-4-(methylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(Methanesulfonyl)-4-(methylsulfanyl)benzene: Similar structure but with a sulfone group instead of a sulfoxide.
4-(Methylsulfanyl)benzene: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
1-(Methanesulfinyl)-4-(methylsulfonyl)benzene: Contains both sulfoxide and sulfone groups, offering different reactivity and applications.
Propiedades
Número CAS |
71790-50-6 |
|---|---|
Fórmula molecular |
C8H10OS2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
1-methylsulfanyl-4-methylsulfinylbenzene |
InChI |
InChI=1S/C8H10OS2/c1-10-7-3-5-8(6-4-7)11(2)9/h3-6H,1-2H3 |
Clave InChI |
MPSHFDFKCWGRAP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


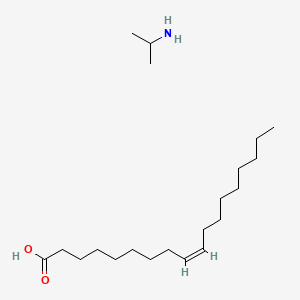
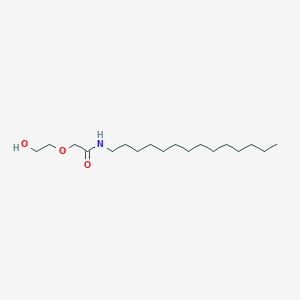

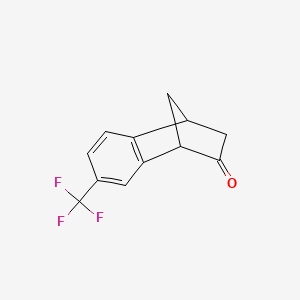
![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
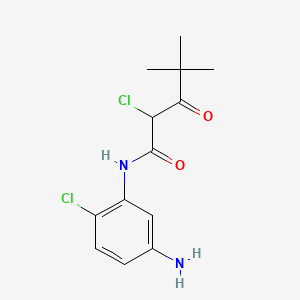
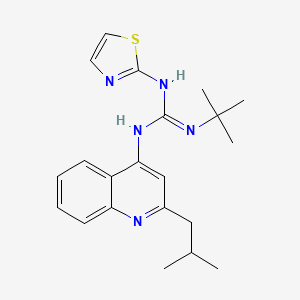
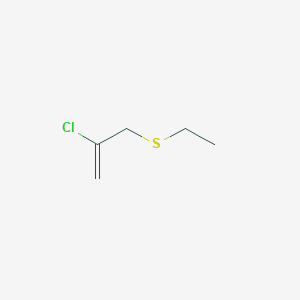
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)

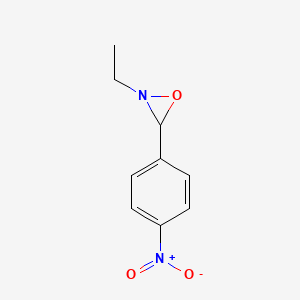
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
